molecular formula C8H16O2.C5H13N3<br>C13H29N3O2 B15343331 2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine CAS No. 4347-99-3

2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine

Cat. No.: B15343331
CAS No.: 4347-99-3
M. Wt: 259.39 g/mol
InChI Key: IRQKNGBRWKGEOJ-UHFFFAOYSA-N
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Description

2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine is an organic compound formed by the combination of 2-ethylhexanoic acid and 1,1,3,3-tetramethylguanidine in a 1:1 ratio. This compound is known for its colorless, volatile, and flammable nature. It has a molecular formula of C13H29N3O2 and a molar mass of 259.39 g/mol . The compound is soluble in organic solvents such as diethyl ether, alcohols, and ketones, but insoluble in water .

Preparation Methods

The preparation of 2-ethylhexanoic acid;1,1,3,3-tetramethylguanidine typically involves esterification reactions. One common method is the reaction of chlorobutanol with ethyl hexanoate to form the desired compound . Industrial production methods often involve the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal. The final step involves the oxidation of 2-ethylhexanal to produce 2-ethylhexanoic acid .

Chemical Reactions Analysis

2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The compound can undergo substitution reactions with halogens and other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .

Scientific Research Applications

2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethylhexanoic acid;1,1,3,3-tetramethylguanidine involves its interaction with molecular targets and pathways. As a strong base, 1,1,3,3-tetramethylguanidine can deprotonate acidic protons, facilitating various chemical reactions. The compound’s ability to form coordination complexes with metal cations also plays a crucial role in its applications in catalysis and polymerization reactions .

Comparison with Similar Compounds

2-Ethylhexanoic acid;1,1,3,3-tetramethylguanidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a strong base (1,1,3,3-tetramethylguanidine) with a carboxylic acid (2-ethylhexanoic acid), making it versatile for various chemical reactions and applications.

Properties

CAS No.

4347-99-3

Molecular Formula

C8H16O2.C5H13N3
C13H29N3O2

Molecular Weight

259.39 g/mol

IUPAC Name

2-ethylhexanoic acid;1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C8H16O2.C5H13N3/c1-3-5-6-7(4-2)8(9)10;1-7(2)5(6)8(3)4/h7H,3-6H2,1-2H3,(H,9,10);6H,1-4H3

InChI Key

IRQKNGBRWKGEOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CN(C)C(=N)N(C)C

Origin of Product

United States

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